molecular formula C18H17BrN4O B13917860 6-bromo-N-(4-morpholinophenyl)quinazolin-4-amine

6-bromo-N-(4-morpholinophenyl)quinazolin-4-amine

Cat. No.: B13917860
M. Wt: 385.3 g/mol
InChI Key: RMKXGPDFRHFPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a bromine atom, a morpholine ring, and a quinazoline core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline ring. The bromine atom is then introduced via bromination reactions, and the morpholine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(4-morpholinyl)-4-phenylquinazoline
  • N-(4-bromophenyl)morpholine

Uniqueness

6-bromo-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine is unique due to its specific combination of a bromine atom, a morpholine ring, and a quinazoline core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17BrN4O

Molecular Weight

385.3 g/mol

IUPAC Name

6-bromo-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine

InChI

InChI=1S/C18H17BrN4O/c19-13-1-6-17-16(11-13)18(21-12-20-17)22-14-2-4-15(5-3-14)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2,(H,20,21,22)

InChI Key

RMKXGPDFRHFPOK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br

Origin of Product

United States

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